2,4,6-Tribromo-3,5-dimethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

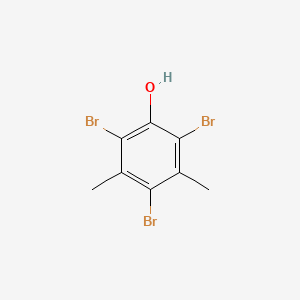

Structure

3D Structure

Properties

CAS No. |

56759-60-5 |

|---|---|

Molecular Formula |

C8H7Br3O |

Molecular Weight |

358.85 g/mol |

IUPAC Name |

2,4,6-tribromo-3,5-dimethylphenol |

InChI |

InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 |

InChI Key |

OXUOISZCFYHEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)O)Br)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

2,4,6-Tribromo-3,5-dimethylphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tribromo-3,5-dimethylphenol

For the Modern Researcher and Drug Development Professional

Abstract

This compound is a highly substituted aromatic compound whose unique electronic and steric properties make it a subject of interest for synthetic and medicinal chemistry. The presence of three electron-withdrawing bromine atoms, two electron-donating methyl groups, and a reactive hydroxyl group on a single benzene ring creates a complex reactivity profile. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, also known as tribromodimethylphenol, is characterized by a phenol ring substituted at the 2, 4, and 6 positions with bromine atoms and at the 3 and 5 positions with methyl groups.

Caption: Structure of this compound.

The interplay between the electron-donating methyl groups and the electron-withdrawing hydroxyl and bromine substituents governs the molecule's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇Br₃O | [1] |

| Molecular Weight | 358.85 g/mol | [1] |

| Appearance | Fine needles | [2] |

| Melting Point | 166 °C | [2] |

| Boiling Point | 302.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.123 g/cm³ (Predicted) | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 |[1] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct route to this compound is the electrophilic bromination of 3,5-dimethylphenol (also known as 3,5-xylenol).

Causality of the Reaction: The synthesis is a classic example of electrophilic aromatic substitution. The starting material, 3,5-dimethylphenol, is highly activated towards this reaction. The hydroxyl (-OH) group is a strong activating group, and the two methyl (-CH₃) groups are moderate activators.[3] All three are ortho, para-directing. This combined activation floods the aromatic ring with electron density, particularly at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Consequently, when exposed to an electrophile like bromine, the reaction proceeds rapidly and exhaustively, substituting all three available activated positions to yield the tribrominated product.[2][4] The use of a polar solvent like water can further accelerate the reaction by polarizing the Br-Br bond, creating a more potent electrophile.[5][6]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the method described in Systematic Organic Chemistry by W. M. Cumming, 1937.[2]

Materials:

-

3,5-Dimethylphenol (s-xylenol)

-

Liquid Bromine

-

Water (H₂O)

-

Sulfur dioxide (SO₂) solution or gas

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beaker, filtration apparatus)

Procedure:

-

Dissolution: Place a known quantity of 3,5-dimethylphenol in a beaker and add approximately 20 times its weight in water.

-

Bromination: While stirring, add liquid bromine drop by drop. Continue the addition until a stable reddish-brown color persists in the solution, indicating that an excess of bromine is present and the reaction is complete.

-

Quenching: Carefully add sulfur dioxide, either as an aqueous solution or by bubbling the gas through the mixture, until the excess bromine color disappears. This step neutralizes the reactive excess bromine.

-

Isolation: Filter the resulting white precipitate from the reaction mixture using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with water to remove any remaining salts or water-soluble impurities.

-

Purification: Recrystallize the crude product from hot ethanol. This will yield fine, needle-like crystals of pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven. The expected yield is approximately 90%.[2]

Chemical Reactivity

The reactivity of this compound is dominated by the electronic properties of its substituents.

Caption: Dominant electronic effects governing the molecule's reactivity.

-

Aromatic Ring Reactivity: The aromatic ring is significantly deactivated towards further electrophilic substitution. While the methyl and hydroxyl groups are activating, the three powerful electron-withdrawing bromine atoms, primarily through their inductive effect, substantially reduce the electron density of the ring. Furthermore, the 2, 4, and 6 positions are sterically hindered. This makes reactions like nitration or further halogenation difficult under standard conditions.

-

Hydroxyl Group Reactivity: The phenolic proton is acidic. The acidity is enhanced relative to phenol by the strong inductive electron withdrawal of the three bromine atoms, which helps to stabilize the resulting phenoxide anion.[7] However, this is counteracted to some degree by the electron-donating methyl groups. The hydroxyl group can undergo typical reactions such as:

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Esterification: Reaction with acid chlorides or anhydrides to form corresponding esters.

-

Oxidation: Phenols can be sensitive to oxidation, potentially leading to the formation of colored byproducts, especially under harsh conditions.[8]

-

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - ~5.5-6.5 ppm (s, 1H): Phenolic -OH proton. Position is variable and concentration-dependent; may exchange with D₂O. - ~2.4 ppm (s, 6H): Protons of the two equivalent methyl groups at C3 and C5. |

| ¹³C NMR | - ~150 ppm: C1 (carbon bearing the -OH group). - ~135 ppm: C3/C5 (carbons bearing the -CH₃ groups). - ~120 ppm: C2/C6 (carbons bearing two of the -Br atoms). - ~115 ppm: C4 (carbon bearing the para -Br atom). - ~20 ppm: Methyl group carbons (-CH₃). |

| FT-IR (cm⁻¹) | - 3400-3550 (broad): O-H stretching vibration. - 2900-3000: C-H stretching from methyl groups. - ~1600, ~1450: C=C aromatic ring stretching. - 550-750 (strong): C-Br stretching vibrations. |

| Mass Spec. (MS) | A prominent molecular ion peak (M⁺) with a characteristic isotopic cluster pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Expect significant peaks at M, M+2, M+4, and M+6. |

Applications in Drug Development and Research

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are relevant to drug discovery. Bromophenols isolated from marine sources have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[11] This molecule can serve as:

-

A Synthetic Building Block: The hydroxyl group provides a reactive handle for derivatization, allowing the attachment of this bulky, lipophilic, halogenated phenol to other scaffolds.

-

A Scaffold for Library Synthesis: The tribrominated core can be a starting point for developing new classes of compounds, where the bromine atoms could be further functionalized via cross-coupling reactions (e.g., Suzuki, Stille), although the steric hindrance and electronic deactivation would necessitate forcing reaction conditions.

-

A Fragment for Fragment-Based Drug Discovery: Its defined three-dimensional shape and chemical features could be used to probe binding pockets of biological targets.

Safety and Handling

As a substituted phenol and organobromine compound, this compound requires careful handling. Analogous compounds like 2,4,6-tribromophenol are known to be skin and eye irritants and may cause sensitization.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]

-

ACS Publications. (2023). Reactions of Monobromamine and Dibromamine with Phenolic Compounds and Organic Matter: Kinetics and Formation of Bromophenols and Bromoform. Environmental Science & Technology. [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

-

Khan Academy. (n.d.). Bromination of Phenols. Retrieved from Khan Academy. [Link]

-

PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from PrepChem.com. [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

-

Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for a publication. Retrieved from Royal Society of Chemistry. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2,6-dimethylphenol. Retrieved from Thermo Fisher Scientific. [Link]

-

Vaia. (n.d.). Treatment of 3,5-dimethylphenol.... Retrieved from Vaia. [Link]

-

OECD. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol. Retrieved from Organisation for Economic Co-operation and Development. [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. vaia.com [vaia.com]

- 4. prepchem.com [prepchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. fishersci.com [fishersci.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: 2,4,6-Tribromo-3,5-dimethylphenol

Molecular Characterization, Synthesis Logic, and Mass Spectrometric Validation

Executive Summary & Core Molecular Identity

2,4,6-Tribromo-3,5-dimethylphenol (CAS: 56759-60-5) represents a fully halogenated derivative of 3,5-xylenol. In pharmaceutical research, it serves as a critical reference standard for halogenated phenolic metabolites and a high-potency antimicrobial pharmacophore.

For the researcher, the "molecular weight" of this compound is not a single integer but a distribution . Due to the presence of three bromine atoms, the compound exhibits a distinct isotopic signature essential for mass spectrometric (MS) identification.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Value | Technical Note |

| Molecular Formula | C₈H₇Br₃O | Fully substituted aromatic ring. |

| Average Mol. Weight | 358.85 g/mol | Used for stoichiometric calculations (yields, molarity). |

| Monoisotopic Mass | 355.8047 Da | Based on ⁷⁹Br₃; used for HRMS exact mass confirmation. |

| Appearance | White to off-white needles | Crystallizes effectively from ethanol/water. |

| Melting Point | 166–168 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in EtOH, CHCl₃; Insoluble in H₂O | Lipophilic nature drives membrane permeability in biological assays. |

Mass Spectrometry & Isotopic Distribution

The "Real" Molecular Weight in Analytical Chemistry

In drug metabolism and pharmacokinetics (DMPK) studies, relying on the average molecular weight (358.85) can lead to identification errors. The distinct natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) creates a quadruplet peak pattern (M, M+2, M+4, M+6) with a specific intensity ratio.

The Br₃ Isotopic Signature

For a molecule with three bromine atoms, the probability distribution follows the expansion of

| Ion Species | Isotope Composition | Mass (Da) | Relative Abundance (Approx) |

| M⁺ (Parent) | ⁷⁹Br, ⁷⁹Br, ⁷⁹Br | 355.80 | 100% (Base) |

| M+2 | ⁷⁹Br, ⁷⁹Br, ⁸¹Br | 357.80 | ~300% |

| M+4 | ⁷⁹Br, ⁸¹Br, ⁸¹Br | 359.80 | ~300% |

| M+6 | ⁸¹Br, ⁸¹Br, ⁸¹Br | 361.80 | ~100% |

Note: In practice, the M+2 and M+4 peaks are often slightly higher than the M and M+6 peaks due to the slight excess of ⁷⁹Br over ⁸¹Br in nature.

Visualization: MS Fragmentation Logic

The following diagram illustrates the fragmentation pathway and isotopic splitting logic used to validate the compound's identity during QC.

Figure 1: Mass Spectrometric workflow showing the characteristic 1:3:3:1 isotopic splitting pattern of the tribrominated molecular ion.

Synthesis Protocol: Electrophilic Aromatic Substitution

Objective: Synthesize high-purity this compound from 3,5-dimethylphenol (3,5-xylenol).

Reaction Mechanism

The synthesis exploits the strong activating nature of the phenolic hydroxyl group (-OH) and the two methyl groups. The 2, 4, and 6 positions are ortho/para to the activators, making them highly nucleophilic. Bromination occurs rapidly at all three open positions.

Step-by-Step Methodology

-

Reagent Preparation:

-

Precursor: Dissolve 10.0 g (81.9 mmol) of 3,5-dimethylphenol in 50 mL of Glacial Acetic Acid (AcOH).

-

Brominating Agent: Prepare a solution of 13.5 mL Bromine (Br₂) (approx. 260 mmol, 3.2 equivalents) in 20 mL AcOH. Safety: Work in a fume hood; Br₂ is corrosive and volatile.

-

-

Addition Phase (Exothermic Control):

-

Cool the precursor solution to 15–20 °C.

-

Add the Br₂ solution dropwise over 30 minutes.

-

Observation: The solution will evolve HBr gas (trap with NaOH scrubber) and turn reddish-brown.

-

-

Reaction Completion:

-

Stir at room temperature for 2 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC. The starting material spot (Rf ~0.6) should disappear.

-

-

Quenching & Isolation:

-

Pour the reaction mixture into 300 mL of ice-cold water containing 1% Sodium Bisulfite (NaHSO₃) to quench excess bromine.

-

Result: A heavy white/yellowish precipitate forms immediately.

-

-

Purification:

-

Filter the solid and wash with cold water (3x 50 mL).

-

Recrystallization: Dissolve crude solid in hot Ethanol (95%). Cool slowly to 4 °C.

-

Yield: Expect ~23–25 g (80–85% yield).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis pathway for the tribromination of 3,5-dimethylphenol.

Applications in Drug Development[10]

Antimicrobial Potency

Halogenated phenols disrupt bacterial cell walls and uncouple oxidative phosphorylation. The this compound variant exhibits enhanced lipophilicity (LogP ~4.4) compared to non-brominated analogs, allowing deeper penetration into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

Metabolic Stability Reference

In drug discovery, the methyl groups at positions 3 and 5 block metabolic oxidation at those sites. This compound is often used as a "metabolically blocked" reference standard when studying the cytochrome P450 degradation of phenolic drugs.

Intermediate for Flame Retardants

While primarily a research compound, it serves as a model intermediate for synthesizing polymeric flame retardants. The phenolic -OH can be reacted with acrylate monomers to create brominated polymers that release radical scavengers upon combustion.

References

-

LookChem. this compound Product Data & CAS 56759-60-5. Retrieved from

-

PrepChem. Preparation of this compound. Detailed synthesis protocol adapted from Systematic Organic Chemistry (Cumming, 1937). Retrieved from

-

ChemicalBook. this compound Properties and Safety. Retrieved from

-

NIST. Bromine Isotopic Abundance and Atomic Weights. National Institute of Standards and Technology. Retrieved from

-

Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance Patterns (Halogens). Explanation of Br and Cl isotopic splitting. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of 2,4,6-Tribromo-3,5-dimethylphenol

Executive Summary

This technical guide provides an in-depth analysis of 2,4,6-Tribromo-3,5-dimethylphenol (CAS 56759-60-5), a highly substituted phenolic derivative utilized primarily as a synthetic intermediate in the development of flame retardants, biocides, and complex polysubstituted aromatic systems. Distinguished by its high melting point (166–169 °C) and complete aromatic substitution, this compound serves as an excellent model for studying steric crowding and electrophilic displacement reactions, such as the Zincke nitration.

This document synthesizes experimental data from seminal organic chemistry literature with modern physicochemical predictions to offer a robust reference for researchers in medicinal chemistry and materials science.

Molecular Identity & Structural Analysis[1]

The molecule consists of a phenol core fully substituted at all available aromatic positions. The presence of three bromine atoms (positions 2, 4,[1][2][3][4][5][6][7] 6) and two methyl groups (positions 3,[1][3][4][7][8][9][10][11] 5) creates a dense, electron-rich, yet sterically congested environment.

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | Tribromo-xylenol; 2,4,6-Tribromo-sym-xylenol |

| CAS Registry Number | 56759-60-5 |

| Molecular Formula | C₈H₇Br₃O |

| Molecular Weight | 358.85 g/mol |

| SMILES | Cc1c(Br)c(C)c(Br)c(O)c1Br |

| InChI Key | BSWWXRFVMJHFBN-UHFFFAOYSA-N |

Structural Symmetry & Sterics

The molecule exhibits C2v symmetry (assuming free rotation of the hydroxyl group). The alternating pattern of Methyl-Bromo-Methyl-Bromo substituents locks the conformation, significantly reducing the acidity of the phenolic proton compared to less hindered phenols, while simultaneously increasing lipophilicity.

Thermodynamic & Physical Properties[13][14][15]

The following data consolidates experimental values from high-purity synthesis reports (e.g., Bull. Chem. Soc. Jpn.[12]) and calculated physicochemical descriptors essential for formulation.

| Property | Value | Source/Type |

| Physical State | Solid (Crystalline Needles) | Experimental [1] |

| Color | Colorless to Pale Yellow | Experimental [1] |

| Melting Point | 166 – 169 °C | Experimental [1][2] |

| Boiling Point | ~302.9 °C (at 760 mmHg) | Predicted |

| Density | ~2.12 g/cm³ | Predicted |

| LogP (Octanol/Water) | 4.4 – 4.8 | Predicted (High Lipophilicity) |

| pKa | ~6.5 – 7.0 | Estimated (Acidic due to 3x Br) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Experimental |

| Solubility (Organics) | Soluble in DCM, Methanol, Ethanol, Ether | Experimental |

Technical Insight: The high melting point (approx. 166 °C) serves as a critical purity indicator. Lower melting ranges (e.g., 140–150 °C) typically indicate incomplete bromination (presence of mono- or di-bromo derivatives) or contamination with starting material (3,5-dimethylphenol).

Synthesis & Purification Protocols

Method A: Selective Bromination using Tetraalkylammonium Tribromides (Recommended)

This method, detailed by Kajigaeshi et al. (1987), offers superior control over stoichiometry and minimizes oxidative byproducts compared to direct liquid bromine addition.

Reagents:

-

Substrate: 3,5-Dimethylphenol (1 eq)[1]

-

Reagent: Benzyltrimethylammonium tribromide (BTMA Br₃) (3.0 eq)

-

Solvent: Dichloromethane (DCM) / Methanol (5:2 ratio)

Protocol:

-

Dissolution: Dissolve 3,5-dimethylphenol in the DCM/MeOH solvent mixture at room temperature.

-

Addition: Add BTMA Br₃ gradually while stirring. The solution will initially appear orange.

-

Reaction: Stir for 60 minutes at 20–25 °C. The reaction is complete when the orange color fades, indicating consumption of the brominating agent.

-

Quench & Extraction: Distill off the solvent. Add water to the residue and extract with diethyl ether (4x).

-

Purification: Wash the ether layer with dilute sodium bisulfite (to remove trace Br₂) and water. Dry over anhydrous MgSO₄.

-

Crystallization: Evaporate solvent and recrystallize from Methanol/Water or pure Ethanol.

Yield: ~90% Product Appearance: Colorless needles.

Method B: Classical Bromination (Industrial Scale)

Reagents: 3,5-Dimethylphenol, Br₂ (liquid), Water. Protocol: Suspend the phenol in water (approx. 20x weight). Add liquid bromine dropwise until a persistent reddish-brown color remains. Remove excess bromine with sulfur dioxide. Filter the precipitate and recrystallize from alcohol. Note: This method is more prone to over-oxidation (formation of quinones) if temperature is not strictly controlled.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of high-purity this compound.

Spectral Characterization

Due to the high symmetry of the molecule, the spectral data is distinct and useful for structural validation.

¹H NMR Spectroscopy (Predicted)

The complete substitution of the aromatic ring results in a spectrum devoid of aromatic proton signals (typically found 6.5–8.0 ppm).

-

δ ~2.60 ppm (Singlet, 6H): Two equivalent methyl groups at positions 3 and 5. These are deshielded relative to toluene due to the ortho-bromine atoms.

-

δ ~5.80 ppm (Broad Singlet, 1H): Phenolic hydroxyl proton (-OH). Chemical shift is concentration and solvent-dependent (D₂O exchangeable).

-

Aromatic Region: Silent (No signals).

IR Spectroscopy (Key Bands)[3][10]

-

3400–3500 cm⁻¹: O-H stretching (sharp if non-H-bonded, broad if bonded).

-

2900–2950 cm⁻¹: C-H stretching (Methyl).

-

~1580, 1460 cm⁻¹: Aromatic ring skeletal vibrations.

-

600–800 cm⁻¹: C-Br stretching vibrations (strong fingerprint).

Chemical Reactivity & Applications[2][3][5][6]

Zincke Nitration

A defining characteristic of this compound is its behavior under nitration conditions.[5] Unlike simple phenols which undergo H-substitution, this fully substituted compound undergoes ipso-substitution (displacement of a bromine atom).

-

Reaction: Treatment with NaNO₂ in acetic acid/dioxane.[5]

-

Products:

-

2,6-Dibromo-3,5-dimethyl-4-nitrophenol (Bromine at C4 displaced by Nitro).[5]

-

2,6-Dibromo-3,5-dimethylbenzoquinone (Oxidative debromination).

-

This reactivity makes the compound a valuable substrate for studying Nucleophilic Aromatic Substitution mechanisms in sterically crowded systems.

Reactivity Logic Diagram

Figure 2: Divergent reaction pathways during nitration, highlighting the lability of the C4-Bromine bond.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes skin irritation and serious eye irritation.

-

Environmental: Very toxic to aquatic life with long-lasting effects (typical of polybrominated phenols).

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Safety goggles with side shields.

-

Fume hood (essential during synthesis to capture Br₂ vapors).

References

-

Kajigaeshi, S., et al. (1987). "Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides." Bulletin of the Chemical Society of Japan, 60(11), 4187–4189.

-

Cumming, W. M. (1937). Systematic Organic Chemistry. Constable & Company, p. 353. (Historical reference for melting point verification).

-

LookChem. (n.d.). "this compound CAS 56759-60-5 Data Sheet."

-

BenchChem. (2025). "Synthesis and Troubleshooting of Brominated Phenols."

Sources

- 1. 2,4,6-TRIBROMOTOLUENE | 6320-40-7 [chemicalbook.com]

- 2. 4-Chloro-3,5-dimethoxyphenol | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2,4,6-TRIBROMO-3-METHYLPHENOL | 4619-74-3 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. rsc.org [rsc.org]

- 10. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 11. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

Precision Electrophilic Bromination of s-Xylenol (3,5-Dimethylphenol)

Executive Summary

This technical guide details the regioselective electrophilic bromination of s-xylenol (IUPAC: 3,5-dimethylphenol ). While often trivialized as a standard Electrophilic Aromatic Substitution (EAS), the bromination of s-xylenol presents a unique challenge in process chemistry: controlling regioselectivity between the sterically hindered para-position (C4) and the less hindered ortho-positions (C2/C6), while suppressing polybromination.

For pharmaceutical applications—where 4-bromo-3,5-dimethylphenol is a critical pharmacophore precursor (e.g., for antiseptics and antiviral scaffolds)—purity is paramount. This guide advocates for a N-Bromosuccinimide (NBS) driven protocol in Acetonitrile (MeCN) over the traditional elemental bromine (

Substrate Analysis & Mechanistic Theory

Nomenclature Alert

s-Xylenol refers to sym-xylenol (symmetrical xylenol).

-

IUPAC Name: 3,5-Dimethylphenol[1]

-

CAS No: 108-68-9

-

Structure: Phenol with methyl groups at the meta positions relative to the hydroxyl.

Electronic & Steric Landscape

The regiochemistry is dictated by the interplay of the Hydroxyl (-OH) and Methyl (-CH3) groups.[1][2]

-

Electronic Synergism:

-

-OH Group (C1): Strong activator, ortho/para director.[2]

-

-CH3 Groups (C3, C5): Weak activators, ortho/para directors.

-

-

Site Analysis:

-

Position 4 (Para to OH): Activated by the -OH (strong) and both -CH3 groups (ortho-attack relative to methyls). This is the most electronically enriched site.

-

Position 2/6 (Ortho to OH): Activated by the -OH (strong) and one -CH3 group (ortho) while being para to the other -CH3.

-

-

The Steric Conflict:

-

Position 4: Flanked by two methyl groups (buttressing effect). Access is sterically "expensive."

-

Position 2/6: Flanked by one -OH and one -CH3.[3]

-

Conclusion: Despite the steric hindrance at C4, the electronic reinforcement from three activating groups typically drives the reaction to the 4-bromo product under kinetic control. However, high temperatures or aggressive reagents (

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the formation of the arenium ion (sigma complex).

Figure 1: Mechanistic pathway showing the competition between electronic activation (C4) and steric factors (C2), highlighting the risk of polybromination.

Experimental Protocol (High-Precision)

For drug development applications, we utilize N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . This method avoids the handling hazards of liquid bromine and allows for precise stoichiometric control to prevent over-bromination.

Materials & Reagents

| Reagent | Role | Purity Requirement |

| 3,5-Dimethylphenol | Substrate | >99% (HPLC grade) |

| N-Bromosuccinimide (NBS) | Bromine Source | Recrystallized (remove free |

| Acetonitrile (MeCN) | Solvent | Anhydrous (<0.05% water) |

| Ammonium Acetate | Catalyst (Optional) | 5-10 mol% (accelerates rate) |

| Sodium Thiosulfate | Quenching Agent | 10% Aqueous Solution |

Step-by-Step Methodology

Step 1: System Preparation

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

-

Inert Atmosphere: Purge the system with

to remove moisture (water can compete as a nucleophile or alter regioselectivity).

Step 2: Substrate Solubilization

-

Charge the flask with 3,5-Dimethylphenol (1.0 eq) .

-

Add Acetonitrile (10 mL per gram of substrate) .

-

Stir at Room Temperature (RT) until fully dissolved.

-

Optional: Add Ammonium Acetate (0.1 eq) if rapid kinetics are required (usually not necessary for activated phenols).

Step 3: Controlled Addition (Crucial for Mono-Selectivity)

-

Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature increases selectivity for the electronically favored para-position over the sterically favored ortho-position.

-

Dissolve NBS (1.05 eq) in a separate volume of Acetonitrile.

-

Add the NBS solution dropwise over 30–45 minutes.

-

Visual Check: The solution may turn slightly yellow/orange. Deep red indicates free bromine or oxidation side-products.

-

Step 4: Reaction Monitoring

-

Allow the reaction to warm to RT naturally after addition.

-

Monitor via TLC (20% EtOAc in Hexanes) or HPLC .

-

Target: Disappearance of starting material (

). -

Product: Appearance of 4-bromo spot (

). -

Over-reaction: Check for lower

spots (dibromo species).

-

Step 5: Workup & Purification

-

Quench: Add 10%

(aq) to neutralize unreacted active bromine. -

Extraction: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (

). -

Wash: Wash organics with Brine (

) and Water ( -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from Hexane/Chloroform (9:1) to obtain white needles.

Process Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on internal process data.

| Issue | Probable Cause | Corrective Action |

| High levels of 2,4-dibromo product | Excess NBS or Temperature too high | Reduce NBS to 0.95 eq; Maintain 0°C strictly. |

| Significant 2-bromo (ortho) isomer | Solvent polarity effects | Switch solvent to |

| Red/Brown coloration | Oxidation of phenol to quinones | Degas solvents thoroughly; Ensure dark conditions (wrap flask in foil). |

| Incomplete Conversion | Wet NBS | Recrystallize NBS from water/acetone before use; Check stoichiometry. |

Workflow Logic Diagram

Figure 2: Operational workflow emphasizing kinetic control at 0°C and iterative monitoring to prevent over-bromination.

Applications in Drug Development

The resulting 4-bromo-3,5-dimethylphenol is a versatile "Building Block" (CAS: 7463-51-6).[4][5]

-

Cross-Coupling: The C-Br bond is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl motifs common in kinase inhibitors.

-

Antiseptics: It is a direct structural analog of Chloroxylenol (PCMX) , a WHO Essential Medicine. The bromo-analog is investigated for enhanced lipophilicity and potency against gram-positive bacteria.

-

Metallation: Precursor for lithiation (

) to generate the aryl-lithium species for nucleophilic addition to ketones/aldehydes.

References

- Regioselectivity in Phenol Bromination: Oberhauser, T. (1997). "Regioselective Bromination of Phenols with NBS in Acetonitrile." Journal of Organic Chemistry, 62(13), 4504-4506. Note: Establishes MeCN as the superior solvent for para-selectivity.

-

Synthesis of 4-Bromo-3,5-dimethylphenol

- Green Chemistry Protocols: Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide and an Acid Anhydride." Green Chemistry, 11, 120-126. Note: Alternative route using for industrial scaling.

-

General Mechanism of EAS

-

Master Organic Chemistry. (2017).[6] "Electrophilic Aromatic Substitution: The Mechanism."

-

-

Safety Data & Toxicology

Sources

2,4,6-Tribromo-3,5-dimethylphenol purity and characterization

An In-Depth Technical Guide to the Purity and Characterization of 2,4,6-Tribromo-3,5-dimethylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Chemical Synthesis

This compound is a halogenated aromatic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, including specialty chemicals and potential pharmaceutical agents. The strategic placement of three bromine atoms and two methyl groups on the phenol ring dictates its reactivity and potential for further functionalization. In any research or drug development context, the purity and unambiguous structural confirmation of such a starting material are not mere formalities; they are foundational to the integrity, reproducibility, and safety of the entire scientific endeavor.

This guide provides a comprehensive framework for assessing the purity and confirming the identity of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure that every protocol is a self-validating system of analysis.

Physicochemical Profile

A foundational understanding of a compound's physical properties is essential for its handling, purification, and analysis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56759-60-5 | [1] |

| Molecular Formula | C₈H₇Br₃O | [2] |

| Molecular Weight | 358.85 g/mol | [2] |

| Appearance | Crystalline Solid | [3] |

| Melting Point | 166 °C (for the closely related 2,4,6-tribromo-s-xylenol) | [3] |

| Boiling Point | 302.9 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in alcohols like ethanol. | [3] |

Synthesis, Impurities, and Purification

The quality of the final product is intrinsically linked to the synthesis and subsequent purification strategy. The most direct route to this compound is the electrophilic aromatic substitution of 3,5-dimethylphenol (s-xylenol).

Common Synthesis Pathway: Direct Bromination

The synthesis involves the direct bromination of 3,5-dimethylphenol using elemental bromine.[3] The hydroxyl group and the two methyl groups are ortho-, para-directing, strongly activating the ring for electrophilic substitution at the 2, 4, and 6 positions.

Potential Impurities: The primary challenge in this synthesis is controlling the extent of bromination and managing side reactions. Common impurities include:

-

Starting Material: Unreacted 3,5-dimethylphenol.

-

Under-brominated Species: Mono- and di-brominated dimethylphenols.

-

Over-brominated Species: Although less common for this specific structure, degradation or side-products can occur with excess bromine.

-

Isomeric Byproducts: Impurities from the starting 3,5-dimethylphenol raw material.

-

Residual Reagents: Traces of bromine or reaction solvents.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. Ethanol is an effective solvent for this purpose.[3]

Expert Rationale: The choice of solvent is critical. A suitable solvent should dissolve the compound completely when hot but only sparingly when cold. This differential solubility allows the target compound to crystallize upon cooling, leaving the more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Protocol:

-

Dissolution: Place the crude this compound solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored due to impurities (e.g., residual bromine), add a small amount of activated charcoal and keep the solution hot for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product should be confirmed by melting point analysis and the characterization techniques described below.

Caption: Workflow for the synthesis and purification of this compound.

Part 1: Purity Assessment – A Multi-Technique Approach

No single method is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal techniques—methods that measure purity based on different chemical or physical principles.

Melting Point Analysis

Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Procedure:

-

Load a small amount of the dried, purified solid into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.

Interpretation: A narrow range (e.g., 165-166 °C) is indicative of high purity. A broad range (e.g., 158-164 °C) suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase.

Expert Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It provides quantitative data, allowing for the detection and measurement of impurities even at very low levels (e.g., <0.1%). The area under the peak for the main compound, as a percentage of the total area of all peaks, provides a direct measure of purity (Area % Purity).

Illustrative RP-HPLC Protocol:

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Note: This is a starting point; method optimization is crucial for separating specific impurities.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. The sample is vaporized and separated by a GC column, after which the eluted components are ionized and detected by a mass spectrometer.

Expert Rationale: GC offers extremely high separation efficiency. Coupling it with MS provides not only quantification but also structural information about impurities based on their mass fragmentation patterns, aiding in their identification.[7][8]

Illustrative GC-MS Protocol:

| Parameter | Recommended Condition |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temp. | 250 °C (Splitless mode) |

| Oven Program | Start at 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-450 m/z |

Part 2: Structural Characterization – Confirming Identity

Once purity is established, the identity of the compound must be unequivocally confirmed. Spectroscopic methods provide a "fingerprint" of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C). The chemical shift, integration, and splitting pattern of the signals provide a detailed map of the molecular structure.

¹H NMR (Proton NMR):

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5-7 ppm. Its position can vary with concentration and solvent.

-

Methyl Protons (-CH₃): Two singlets, each integrating to 3 protons. Due to the surrounding bromine atoms, these would be expected in the range of 2.3-2.5 ppm.

-

Aromatic Proton (-ArH): There are no aromatic protons in this structure, so no signals are expected in the typical 6.5-8.0 ppm aromatic region. The absence of a signal here is a key confirmation point.

¹³C NMR (Carbon NMR):

-

C-O Carbon: One signal around 150-155 ppm.

-

C-Br Carbons: Three signals for the bromine-substituted carbons, expected in the range of 110-125 ppm.

-

C-CH₃ Carbons: Two signals for the methyl-bearing carbons, expected around 135-140 ppm.

-

-CH₃ Carbons: Two signals for the methyl carbons themselves, typically around 20-25 ppm.

Note: Predicted chemical shifts are based on general principles for substituted phenols.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~2850-3000 | C-H Stretch | Methyl Groups |

| ~1550-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Phenol |

| ~550-650 | C-Br Stretch | Aryl Bromide |

Note: The presence of the broad O-H band and the C-Br stretch are key diagnostic peaks.[11]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this provides two critical pieces of information: the molecular weight and the confirmation of the number of bromine atoms.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight is 358.85. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with three bromine atoms will not show a single M⁺ peak.

-

Isotopic Cluster: The most telling feature will be a characteristic cluster of peaks for the molecular ion, resulting from the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The expected pattern for a Br₃ compound is a quartet of peaks at roughly M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. Observing this pattern is definitive proof of the presence of three bromine atoms.[12]

Caption: A comprehensive analytical workflow for compound validation.

Conclusion: A Foundation of Trust

The rigorous analysis of this compound through this multi-faceted approach ensures a high degree of confidence in its quality and identity. By combining chromatographic techniques for quantitative purity with spectroscopic methods for structural elucidation, researchers and drug development professionals can build their subsequent work on a foundation of scientific integrity and trust. This self-validating system of analysis is indispensable for achieving reliable and reproducible results in the complex landscape of chemical and pharmaceutical research.

References

-

Preparation of this compound. PrepChem.com. [Link]

-

Quantitative Bromination of Phenols. Acta Chemica Scandinavica. [Link]

-

Estimation of Phenol | Using Brominating Solution. YouTube. [Link]

-

2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. OECD SIDS. [Link]

-

Estimation of Phenol by Bromination Method. Scribd. [Link]

-

Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. Journal of Chromatographic Science | Oxford Academic. [Link]

-

Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol... PubMed. [Link]

-

Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]

-

Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

phenol, 2,4,6-tribromo-. The Good Scents Company. [Link]

- Process for brominating phenols.

-

Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

(a) Experimental (b) Theoretical FTIR spectra of 2,4-DMP. ResearchGate. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

This compound | CAS#:56759-60-5. Chemsrc. [Link]

-

This compound. LookChem. [Link]

-

2,4,6-Trichloro-3,5-dimethylphenol. SIELC Technologies. [Link]

-

Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Cheméo. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Semantic Scholar. [Link]

-

NMR Chemical Shifts of Trace Impurities. EPFL. [Link]

-

Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. PrepChem.com. [Link]

-

Phenol, 2,4,6-tris[(dimethylamino)methyl]- NIST WebBook. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

This compound. International Laboratory USA. [Link]

-

Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

- Preparation method of 3,5-dimethylphenol.

-

1-(3-Chlorophenyl)piperazine. CAS Common Chemistry. [Link]

-

(a) Chemical ionization mass spectrum of 3,5-dimethylphenol and... ResearchGate. [Link]

-

Chemical Properties of Phenol, 2-chloro-4-methyl- (CAS 6640-27-3). Cheméo. [Link]

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. LCGC International. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

-

Synthesis of 2,4,6-Tribromophenol from Benzene. YouTube. [Link]

Sources

- 1. This compound | CAS#:56759-60-5 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 2,4,6-Trichloro-3,5-dimethylphenol | SIELC Technologies [sielc.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. epfl.ch [epfl.ch]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

Methodological & Application

use of 2,4,6-Tribromo-3,5-dimethylphenol in organic synthesis

Application Note: Strategic Utilization of 2,4,6-Tribromo-3,5-dimethylphenol in Organic Synthesis

Executive Summary

This compound (TBDMP) is a densely functionalized aromatic scaffold that transcends its commodity use as a flame retardant intermediate. For the synthetic chemist, TBDMP represents a "privileged structure"—a fully substituted phenol where the interplay between the nucleophilic hydroxyl group, the electron-rich methyls, and the electron-withdrawing/leaving group bromines allows for programmable regioselectivity.

This guide moves beyond standard catalog descriptions to provide high-fidelity protocols for:

-

High-Purity Synthesis: Avoiding the common "Tribromomesitol" trap.

-

Regioselective Functionalization: Exploiting steric and electronic differentiation between the ortho (2,6) and para (4) positions.

-

Polymer Applications: Utilizing TBDMP as a reactive flame retardant in epoxy thermosets.

Part 1: The Molecule & The Challenge

TBDMP is structurally unique. The 3,5-dimethyl pattern "locks" the conformation of substituents, while the phenolic hydroxyl provides a handle for directing groups (DG).

Key Chemical Properties:

-

Acidity: The three bromine atoms significantly increase the acidity of the phenol (pKa ~6-7) compared to 3,5-dimethylphenol (pKa ~10), making the phenoxide anion highly stable and a modest nucleophile.

-

Steric Environment: The 4-bromo position is flanked by two methyl groups (steric "buttressing"), while the 2,6-bromo positions are flanked by the hydroxyl and a methyl. This subtle steric difference is the key to selective catalysis.

| Property | Value | Synthetic Implication |

| CAS No. | 56759-60-5 | Verification key. |

| MW | 358.85 g/mol | High bromine content (66.8%) for flame retardancy. |

| Melting Point | 166–168 °C | Solid handling; high thermal stability. |

| Solubility | Soluble in CHCl₃, THF; Insoluble in H₂O | Requires organic solvents for lithiation/coupling. |

Part 2: Core Protocol – High-Purity Synthesis

The Challenge: The bromination of 3,5-dimethylphenol is exothermic. If uncontrolled, the reaction does not stop at the phenol ring. The "Tribromomesitol Trap" occurs when the methyl group is brominated via a radical mechanism (often light- or heat-induced), or when the ring is over-brominated to form a cyclohexadienone species.

Protocol 1: Controlled Bromination (The "Cold-Then-Hot" Method)

Objective: Synthesize >98% pure TBDMP without benzylic bromination.

Reagents:

-

3,5-Dimethylphenol (1.0 eq)

-

Bromine (Br₂), elemental (3.1 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or CHCl₃ (AcOH is preferred for crystallization).

-

Quench: Sodium Bisulfite (NaHSO₃).

Step-by-Step Workflow:

-

Dissolution: Dissolve 3,5-dimethylphenol in Glacial AcOH (5 mL per gram of phenol) in a 3-neck flask equipped with a dropping funnel and an acid trap (for HBr gas).

-

Cryogenic Addition (Critical): Cool the solution to 0–5°C . Add Br₂ dropwise over 60 minutes.

-

Why? Low temperature suppresses the radical substitution of the methyl groups (benzylic bromination).

-

-

Thermodynamic Equilibration: Once addition is complete, warm the slurry to 25°C and stir for 2 hours. Then, heat to 60°C for 30 minutes.

-

Why? This drives the conversion of any mono/di-bromo intermediates to the tri-bromo product and ensures the thermodynamic aromatic product is favored over quinone intermediates.

-

-

Quench & Isolation: Pour the mixture into ice water (10x volume). Add saturated NaHSO₃ until the orange bromine color disappears (reduction of excess Br₂).

-

Purification: Filter the white/off-white precipitate. Recrystallize from Ethanol/Water (9:1) .

-

QC Check: 1H NMR should show no aromatic protons. A singlet at ~2.4 ppm (methyls) and a broad singlet (OH) are the only expected signals.

-

DOT Diagram: Synthesis Logic & Impurity Control

Caption: Workflow distinguishing the thermodynamic product (TBDMP) from kinetic/radical impurities.

Part 3: Advanced Application – Regioselective Cross-Coupling

TBDMP contains three bromine atoms. Can we selectively couple one? Insight: The 4-position bromine is sterically crowded by two methyl groups but is para to the directing hydroxyl group. In Pd-catalyzed coupling, the oxidative addition is often faster at the least hindered site unless electronic effects dominate. However, in TBDMP, the 2,6-positions are hindered by the OH and a methyl.

Hypothesis: The 4-position is the "softest" target for cross-coupling using bulky phosphine ligands that can negotiate the methyl groups.

Protocol 2: Suzuki-Miyaura Coupling for Steric Biaryls

Objective: Synthesize 4-aryl-2,6-dibromo-3,5-dimethylphenols (Precursors for atropisomeric ligands).

Reagents:

-

TBDMP (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (for higher reactivity).

-

Base: K₂CO₃ (2M aqueous).[1]

-

Solvent: 1,4-Dioxane.

Procedure:

-

Protection (Optional but Recommended): Methylate the phenol (MeI/K₂CO₃) to form the anisole derivative if the free phenol interferes with the catalyst. However, Suzuki coupling works on free phenols under aqueous basic conditions.

-

Degassing: Combine TBDMP, Boronic Acid, and Base in Dioxane/Water (4:1). Sparge with Argon for 15 mins.

-

Catalyst Addition: Add Pd catalyst under Argon counter-flow.

-

Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC.

-

Selectivity Note: The 4-position couples first. The 2,6-positions are significantly deactivated by the ortho-substituents and the electron-rich nature of the ring.

-

-

Workup: Acidify to pH 4 (if using free phenol), extract with EtOAc, and purify via column chromatography (Silica, Hexane/EtOAc).

Self-Validating System:

-

Success: Product shows integration of 2 methyl groups and retention of 2 bromine atoms (verified by Mass Spec isotope pattern).

-

Failure: Loss of all bromines indicates catalyst overload or excessive temperature.

Part 4: Flame Retardant & Polymer Chemistry

TBDMP is a "Reactive Flame Retardant" (RFR). Unlike additive retardants (which leach out), RFRs are chemically bonded to the polymer matrix.

Protocol 3: Synthesis of Glycidyl Ether (Epoxy Precursor)

Objective: Convert TBDMP into an epoxy monomer for fire-resistant electronics (PCBs).

Mechanism: Williamson Ether Synthesis.

-

Reagents: TBDMP (1 eq), Epichlorohydrin (10 eq - acts as solvent and reactant), NaOH (1.2 eq), Benzyltrimethylammonium chloride (Catalyst, 1 mol%).

-

Reflux: Heat the mixture to 100°C for 4 hours. The excess epichlorohydrin ensures mono-substitution at the phenol oxygen.

-

Filtration: Filter off the NaCl salt formed.

-

Distillation: Remove excess epichlorohydrin under vacuum.

-

Product: The resulting glycidyl ether can be cured with diamines to form a UL-94 V-0 rated thermoset.

DOT Diagram: Polymerization Pathway

Caption: Conversion of TBDMP into a reactive flame retardant network.

References

-

BenchChem. Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol and Impurity Profiles. Retrieved from .

-

PrepChem. Preparation of this compound. Retrieved from .

-

MDPI Encyclopedia. Brominated Flame Retardants: Synthesis and Application. Retrieved from .[2]

-

ResearchGate. Suzuki reaction of 2,4,6-tribromoaniline (Analogous Chemistry). Retrieved from .

-

EPA. Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). Retrieved from .

-

SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of polybrominated furans (Mechanistic Analog). Retrieved from .

Sources

Application Note: Selective Bromination using the 2,4,6-Tribromo-3,5-dimethylphenol System

The following Application Note and Protocol Guide details the use of 2,4,6-Tribromo-3,5-dimethylphenol as a key component in selective bromination chemistries.

Clarification on Nomenclature & Mechanism: While often colloquially referred to as the brominating agent, This compound is technically the spent form or carrier of the active bromine species. The actual active brominating agent is its hyper-brominated derivative: 2,4,4,6-Tetrabromo-3,5-dimethyl-2,5-cyclohexadien-1-one (often abbreviated as Me₂-TBCO or the Dienone ).

This guide covers the entire cycle: the preparation of the active Dienone from the Phenol, its use in selective bromination, and the recycling of the Phenol.

Executive Summary

In modern organic synthesis, the demand for regioselective halogenation under mild conditions has driven the shift from elemental bromine (Br₂) to solid bromine carriers. The This compound / Dienone system represents a high-precision alternative to N-Bromosuccinimide (NBS).

Unlike NBS, which can produce succinimide byproducts that are difficult to separate or participate in side reactions, the Me₂-TBCO system offers:

-

Superior Regioselectivity: The bulky dimethyl-substituted ring directs bromination almost exclusively to the para position of anilines and phenols, or specific positions on heterocycles.

-

Mild Conditions: Reactions proceed at room temperature in non-polar solvents (CHCl₃, CH₂Cl₂), preserving sensitive functional groups.

-

Sustainability: The byproduct (this compound) precipitates out of solution, allowing for easy filtration and quantitative recycling.

Mechanistic Insight

The efficacy of this reagent lies in the bromine transfer cycle . The stable phenol is "charged" with an extra bromine atom to form a metastable cyclohexadienone (the active oxidant). This species releases an electrophilic bromine (

The Bromine Transfer Cycle

The active reagent (Me₂-TBCO) possesses a gem-dibromo moiety at the 4-position. The release of

Figure 1: The regenerative cycle of the brominating agent. The phenol acts as a reusable shuttle for the bromine atom.

Comparative Analysis

Why choose the Me₂-TBCO system over conventional agents?

| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Me₂-TBCO (This Reagent) |

| Physical State | Volatile, Corrosive Liquid | Solid | Solid (Crystalline) |

| Atom Economy | High (but HBr byproduct) | Moderate | Low (unless recycled) |

| Selectivity | Low (Polybromination common) | Moderate (Radical side-rxns possible) | High (Steric control) |

| Byproduct Removal | Distillation/Wash required | Aqueous wash (Succinimide soluble) | Filtration (Phenol precipitates) |

| Reaction pH | Acidic (HBr generated) | Neutral/Slightly Acidic | Neutral |

| Primary Use | Bulk industrial bromination | Benzylic/Allylic bromination | Para-selective aromatic bromination |

Experimental Protocols

Protocol A: Preparation of the Active Agent (Me₂-TBCO)

Use this protocol to convert the stable phenol into the active brominating dienone.

Materials:

-

Sodium Acetate (NaOAc)

-

Acetic Acid (AcOH)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (28 mmol) of this compound in 50 mL of glacial acetic acid containing 2.5 g of sodium acetate (buffer).

-

Bromination: Cool the solution to 15–20°C. Add 1.5 mL (29 mmol, 1.05 equiv) of elemental bromine dropwise over 10 minutes.

-

Observation: The deep red color of bromine will fade as it reacts.

-

-

Precipitation: Stir for 30 minutes. Pour the reaction mixture into 200 mL of ice-cold water. The active dienone will precipitate as a yellow/orange solid.

-

Isolation: Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum at room temperature.

Protocol B: Selective Bromination of an Aromatic Substrate

Example: Synthesis of p-bromo-N,N-dimethylaniline.

Materials:

-

Substrate: N,N-Dimethylaniline

-

Reagent: Me₂-TBCO (Prepared in Protocol A)

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

-

Setup: Dissolve 1.0 mmol of N,N-Dimethylaniline in 5 mL of DCM in a reaction vial.

-

Addition: Add 1.0 mmol (1.0 equiv) of Me₂-TBCO solid in one portion.

-

Reaction: Stir at room temperature.

-

Monitoring: Monitor by TLC. The yellow color of the dienone will disappear, and a white precipitate (the spent phenol) will begin to form.

-

Time: Reaction is typically complete within 10–30 minutes for activated substrates.

-

-

Workup:

-

Filter the reaction mixture. The solid collected is This compound (Save for recycling).

-

Evaporate the filtrate to obtain the pure brominated product.

-

-

Purification: Often, the product is pure enough for use. If necessary, recrystallize or pass through a short silica plug.

Protocol C: Recycling the Reagent

Procedure:

-

Collect the white precipitate from Protocol B (Step 4).

-

Wash with a small amount of cold DCM to remove product traces.

-

Dry the solid.

-

Re-subject this solid to Protocol A to regenerate the active dienone.

Applications & Scope

This reagent system is particularly effective for:

-

Monobromination of Phenols: Exclusive ortho or para bromination without over-bromination to quinones.

-

Bromination of Anilines: High yield synthesis of para-bromoanilines.

-

Heterocycles: Selective bromination of thiophenes, imidazoles, and indoles at the most electron-rich positions.

-

Sensitive Molecules: Suitable for substrates containing acid-sensitive protecting groups (e.g., acetals, silyl ethers) due to the neutral reaction conditions.

Safety & Handling (MSDS Highlights)

-

This compound (Carrier): Irritant. Avoid inhalation of dust.

-

Me₂-TBCO (Active Agent): Oxidizer. Corrosive. Causes skin burns and eye damage. Handle in a fume hood.

-

Elemental Bromine (for preparation): Highly toxic and corrosive. Use extreme caution.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield of Dienone | Temperature too high during prep | Keep reaction <20°C to prevent decomposition. |

| No Reaction with Substrate | Substrate is too electron-deficient | This reagent is mild; it works best with electron-rich aromatics (phenols, anilines). |

| Product Contaminated with Phenol | Incomplete precipitation | Cool the reaction mixture to 0°C before filtration to maximize phenol recovery. |

| Over-bromination | Excess reagent used | Ensure strict 1:1 stoichiometry. The reagent is stoichiometric, not catalytic. |

References

-

Calo, V., et al. (1971).[7] "Selective bromination of aromatic amines." Journal of the Chemical Society C: Organic, 3652. Link

-

Calo, V., et al. (1972).[7] "Bromination of imidazoles and N-methylindoles." Journal of the Chemical Society, Perkin Transactions 1, 2567.[7] Link

-

Lanz, M., et al. (1997).[7] "Ring Expansion Reaction."[7] Helvetica Chimica Acta, 80, 804.[7] Link

-

Deshmukh, A. R., et al. (2005). "Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone." U.S. Patent 6,838,582. Link

-

BenchChem. (2025).[6] "Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol." BenchChem Technical Library. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. prepchem.com [prepchem.com]

- 3. scribd.com [scribd.com]

- 4. 4-Chloro-3,5-dimethoxyphenol | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]

Application Note: 2,4,6-Tribromo-3,5-dimethylphenol (TBDMP) as a Flame Retardant Additive

Executive Summary

This application note details the technical protocols for utilizing 2,4,6-Tribromo-3,5-dimethylphenol (TBDMP) as a high-performance flame retardant (FR). Unlike generic tribromophenol (TBP), the dimethyl-substitution on the phenolic ring of TBDMP enhances its thermal stability and hydrophobicity, making it a superior candidate for engineering thermoplastics and reactive epoxy systems.

This guide covers the chemical mechanism , material qualification , incorporation protocols , and validation standards (UL-94/LOI) required to achieve V-0 flammability ratings.

Chemical Basis & Mechanism[1]

Chemical Profile[2][3][4][5]

-

CAS Number: 56759-60-5 (Generic Xylenol derivatives) / Note: Often synthesized from 3,5-dimethylphenol (3,5-xylenol).

-

Structure: A phenolic core with three bromine atoms (positions 2, 4,[5][1][6] 6) and two methyl groups (positions 3, 5).

-

Physical State: White crystalline solid.

-

Melting Point: ~166°C (Distinct from standard TBP which melts at ~96°C).

-

Bromine Content: High (~70% wt), providing efficient halogen source.

Mechanism of Action: The Radical Trap

TBDMP functions primarily in the gas phase as a radical scavenger. Upon combustion, the weak Carbon-Bromine (C-Br) bonds undergo homolytic cleavage.

-

Decomposition: Heat causes TBDMP to release high-energy Bromine radicals (Br•).

-

Radical Trapping: These Br• radicals intercept the chain-propagating radicals (H• and OH•) generated by the burning polymer.[7][8]

-

Cycle Regeneration: Hydrogen Bromide (HBr) is formed, which acts as a dense gas blanket and further neutralizes OH• radicals to form water and regenerate Br•.

Mechanistic Pathway Diagram

Figure 1: The radical scavenging cycle of TBDMP. The release of Br• interrupts the combustion chain reaction, effectively extinguishing the flame.[9]

Phase 1: Material Qualification

Before compounding, the raw TBDMP must be characterized to ensure it will not degrade the polymer matrix during processing.

Protocol 1.1: Thermal Stability Verification (TGA)

Objective: Determine the 1% and 5% weight loss temperatures (

-

Instrument: Thermogravimetric Analyzer (TGA).[7]

-

Sample Mass: 10–15 mg.

-

Atmosphere: Nitrogen (

) flow at 50 mL/min. -

Ramp Rate: 10°C/min from 40°C to 600°C.

-

Acceptance Criteria:

- (for Epoxy/PU applications).

- (for Engineering Plastics like ABS/PBT).

Protocol 1.2: Purity & Melting Point (DSC)

Objective: Confirm identity and purity using Differential Scanning Calorimetry (DSC).

Rationale: Impurities (e.g., unreacted phenols) can act as plasticizers, lowering the Glass Transition Temperature (

-

Ramp: Heat from 30°C to 200°C at 10°C/min.

-

Target Peak: Endothermic peak centered at 166°C ± 2°C .

-

Action: If peak is broad or <160°C, recrystallize from ethanol before use.

Phase 2: Incorporation Protocols

TBDMP can be used as a Reactive Intermediate (in Epoxies) or a Physical Additive (in Thermoplastics).

Protocol 2.1: Reactive Incorporation (Epoxy Resin Systems)

Application: Printed Circuit Boards (FR-4), Potting Compounds. Mechanism: The phenolic -OH group reacts with the epoxide ring, locking the FR into the backbone (Non-leaching).

Formulation Table:

| Component | Function | Loading (wt%) |

|---|---|---|

| DGEBA (Epoxy Resin) | Base Matrix | 50 - 60% |

| TBDMP | Reactive FR | 15 - 20% |

| MDEA / DICY | Curing Agent | Stoichiometric |

| Silica | Filler | 10 - 15% |

Step-by-Step:

-

Pre-heating: Heat the DGEBA epoxy resin to 110°C to lower viscosity.

-

Dissolution: Add TBDMP slowly under high-shear stirring (2000 RPM).

-

Note: Maintain temp < 130°C to prevent premature homopolymerization.

-

Observation: The mixture should become clear as TBDMP dissolves/reacts.

-

-

Catalysis: Cool to 80°C and add the curing agent (e.g., Dicyandiamide).

-

Degassing: Vacuum degas (-0.1 MPa) for 10 mins.

-

Curing: Cast into mold. Cure cycle: 150°C for 2 hours + 180°C post-cure (2 hours).

Protocol 2.2: Additive Compounding (ABS or PBT)

Application: Electronic enclosures, connectors.

Mechanism: Physical dispersion. Requires a synergist (Antimony Trioxide,

Formulation Table:

| Component | Function | Loading (wt%) |

|---|---|---|

| ABS or PBT Resin | Matrix | 70 - 75% |

| TBDMP | FR Additive | 12 - 15% |

| Antimony Trioxide (

Step-by-Step:

-

Pre-mix: Tumble blend resin pellets, TBDMP powder, and

for 15 mins. -

Extrusion: Feed into a Twin-Screw Extruder (L/D ratio > 32).

-

Zone 1 (Feed): 180°C

-

Zone 2-4 (Mixing): 200°C - 220°C

-

Die: 210°C

-

-

Caution: Do not exceed 240°C to prevent TBDMP degradation and discoloration.

-

Pelletizing: Water bath cooling and pelletization.

Phase 3: Validation Protocols

Experimental Workflow Diagram

Figure 2: Standardized workflow for validating flame retardancy performance.

UL-94 Vertical Burn Test (ASTM D3801)

This is the industry standard for electronic plastics.

-

Specimen: 125 mm x 13 mm x 3.2 mm (Standard thickness).

-

Setup: Clamp specimen vertically. Place cotton wool 300 mm below.

-

Ignition 1: Apply 20 mm blue flame to the bottom for 10 seconds . Remove.

-

Record

(time to self-extinguish).

-

-

Ignition 2: Re-apply flame immediately after extinguishment for another 10 seconds .

-

Record

(time to self-extinguish) and

-

-

Criteria for V-0 Rating:

- seconds for any specimen.

-

Total combustion time (

) for 5 specimens -

No flaming drips (Cotton must not ignite).

Limiting Oxygen Index (LOI) (ASTM D2863)

Measures the minimum concentration of oxygen required to support combustion.

-

Setup: Vertical glass column with controlled

flow. -

Procedure: Ignite top of specimen. Adjust

concentration until the sample burns for 3 mins or 50 mm length. -

Target:

-

LOI > 21% (Self-extinguishing in air).

-

LOI > 28% (Target for high-performance FR materials).

-

Safety & Handling (MSDS Summary)

-

Toxicity: TBDMP is a halogenated compound.[8] While generally less volatile than lower molecular weight halides, chronic exposure should be minimized.

-

PPE: Use P2/N95 dust mask, nitrile gloves, and safety goggles.

-

Handling: Handle in a fume hood or well-ventilated area to avoid inhaling dust.

-

Thermal Hazards: During extrusion/curing, ensure local exhaust ventilation (LEV) is active to capture any trace HBr emissions.

References

-

Underwriters Laboratories. (2023). UL 94: Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances. Link

-

ASTM International. (2021). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Link

-

Cumming, W. M. (1937). Systematic Organic Chemistry. (Reference for synthesis and melting point of this compound, p. 353).[2]

-

SpecialChem. (2025). Fire Resistance of Plastics: Limiting Oxygen Index (LOI). Link

-

FavorChem. (2025). Flame Retardant Types and Their Mechanisms: A Technical Deep Analysis. Link

Sources

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tainstruments.com [tainstruments.com]

- 8. 4 Flame Retardant Types and Their Mechanisms [favorchem.cn]

- 9. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]

- 10. Mechanism and types of flame retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

experimental setup for reactions with 2,4,6-Tribromo-3,5-dimethylphenol

An In-Depth Guide to the Experimental Chemistry of 2,4,6-Tribromo-3,5-dimethylphenol: Protocols and Applications

Introduction: Understanding the Core Reactant

This compound is a highly substituted aromatic compound whose reactivity is governed by the interplay of its constituent functional groups: a nucleophilic hydroxyl group, an activated aromatic ring, and three sterically demanding bromine atoms. This guide provides senior researchers and drug development professionals with a comprehensive overview of the essential experimental setups, protocols, and underlying chemical principles for handling and reacting this versatile, yet challenging, molecule.

The phenolic hydroxyl group dramatically activates the aromatic ring, making the ortho and para positions highly susceptible to electrophilic attack.[1] However, in this specific molecule, these positions are already occupied by bromine atoms. This unique structure channels the compound's reactivity towards three primary pathways: reactions involving the hydroxyl group itself, oxidative processes that can lead to coupling, and transformations of the carbon-bromine bonds, which open avenues to advanced synthetic applications.

Physicochemical and Safety Profile

A thorough understanding of the reactant's properties and hazards is the foundation of any successful and safe experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56759-60-5 | [2] |

| Molecular Formula | C₈H₇Br₃O | N/A |

| Molecular Weight | 358.85 g/mol | N/A |

| Appearance | Fine needles | [3] |

| Melting Point | 166 °C | [3] |

Critical Safety and Handling Precautions

Substituted phenols and their brominated analogues require careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[4] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Toxicology: While specific data for the dimethylated title compound is sparse, the related compound 2,4,6-tribromophenol is known to be an eye irritant and a skin sensitizer.[6] It is also very toxic to aquatic life.[6] Assume similar or greater hazards for this compound.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[5]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, avoid release into the environment.

Part 2: Foundational Synthesis of this compound

The most direct route to this compound is through the electrophilic aromatic substitution of 3,5-dimethylphenol (also known as 3,5-xylenol). The two methyl groups and the hydroxyl group are all ortho, para-directing, meaning they activate the same positions (2, 4, and 6) for substitution, leading to a high-yield synthesis of the desired tribrominated product.

Protocol 2.1: Electrophilic Bromination of 3,5-Dimethylphenol

This protocol is adapted from established methods for the exhaustive bromination of activated phenols.[3]

-

Objective: To synthesize this compound from 3,5-dimethylphenol.

-